molecular formula C17H17NO6 B11829825 Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate

Cat. No.: B11829825
M. Wt: 331.32 g/mol
InChI Key: IDFJOTDLJDAJRW-UHFFFAOYSA-N
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Description

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate is a chemical compound with the molecular formula C17H17NO6 and a molecular weight of 331.32 g/mol . It is a derivative of nicotinic acid and features functional groups such as acetoxy, benzyloxy, and methyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate typically involves multiple steps, starting from nicotinic acid derivatives. The process includes:

    Acetylation: Introduction of the acetoxy group.

    Benzylation: Addition of the benzyloxy group.

    Methylation: Incorporation of the methyl ester group.

Each step requires specific reagents and conditions, such as acetic anhydride for acetylation, benzyl chloride for benzylation, and methanol for methylation. The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate involves its interaction with specific molecular targets and pathways. The acetoxy and benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetoxy-5-benzyloxy-6-methylnicotinate: Similar structure but lacks the 1-oxide group.

    Methyl 4-hydroxy-5-benzyloxy-6-methyl-1-oxynicotinate: Hydroxy group instead of acetoxy.

    Methyl 4-acetoxy-5-methoxy-6-methyl-1-oxynicotinate: Methoxy group instead of benzyloxy.

Uniqueness

Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

methyl 4-acetyloxy-6-methyl-1-oxido-5-phenylmethoxypyridin-1-ium-3-carboxylate

InChI

InChI=1S/C17H17NO6/c1-11-15(23-10-13-7-5-4-6-8-13)16(24-12(2)19)14(9-18(11)21)17(20)22-3/h4-9H,10H2,1-3H3

InChI Key

IDFJOTDLJDAJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC)[O-]

Origin of Product

United States

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